Cas no 2060038-58-4 (8-chloro-5-fluoroisoquinoline-1-carboxylic acid)

8-クロロ-5-フルオロイソキノリン-1-カルボン酸は、イソキノリン骨格にクロロ基とフルオロ基が選択的に導入された有機化合物です。分子内にハロゲン原子を有するため、高い反応性と生物学的活性を示し、医薬品中間体や機能性材料の合成において有用な構築ブロックとして利用されます。特に、フッ素原子の導入により代謝安定性が向上し、カルボキシル基の存在によりさらなる誘導体化が可能です。この化合物は有機合成化学や創薬研究において、高価値の中間体としての応用が期待されています。

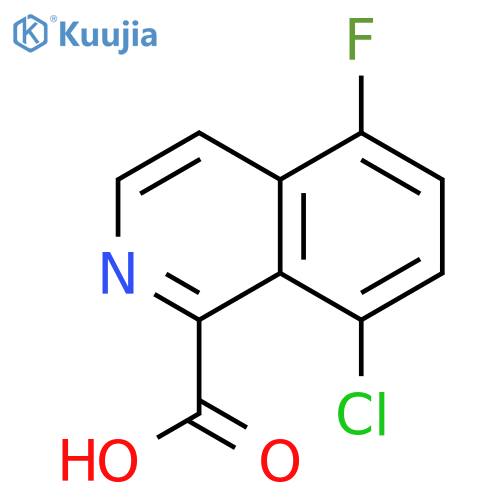

2060038-58-4 structure

商品名:8-chloro-5-fluoroisoquinoline-1-carboxylic acid

CAS番号:2060038-58-4

MF:C10H5ClFNO2

メガワット:225.603605031967

MDL:MFCD30477889

CID:5153944

PubChem ID:125426571

8-chloro-5-fluoroisoquinoline-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Isoquinolinecarboxylic acid, 8-chloro-5-fluoro-

- 8-chloro-5-fluoroisoquinoline-1-carboxylic acid

-

- MDL: MFCD30477889

- インチ: 1S/C10H5ClFNO2/c11-6-1-2-7(12)5-3-4-13-9(8(5)6)10(14)15/h1-4H,(H,14,15)

- InChIKey: SFFKJPNOGDLSKM-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)C2=C(C(F)=CC=C2Cl)C=CN=1

8-chloro-5-fluoroisoquinoline-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-320621-0.1g |

8-chloro-5-fluoroisoquinoline-1-carboxylic acid |

2060038-58-4 | 95.0% | 0.1g |

$1244.0 | 2025-03-19 | |

| Enamine | EN300-320621-0.5g |

8-chloro-5-fluoroisoquinoline-1-carboxylic acid |

2060038-58-4 | 95.0% | 0.5g |

$1357.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01019444-1g |

8-Chloro-5-fluoroisoquinoline-1-carboxylic acid |

2060038-58-4 | 95% | 1g |

¥6951.0 | 2023-03-11 | |

| Enamine | EN300-320621-1.0g |

8-chloro-5-fluoroisoquinoline-1-carboxylic acid |

2060038-58-4 | 95.0% | 1.0g |

$1414.0 | 2025-03-19 | |

| Enamine | EN300-320621-5g |

8-chloro-5-fluoroisoquinoline-1-carboxylic acid |

2060038-58-4 | 5g |

$4102.0 | 2023-09-04 | ||

| Enamine | EN300-320621-5.0g |

8-chloro-5-fluoroisoquinoline-1-carboxylic acid |

2060038-58-4 | 95.0% | 5.0g |

$4102.0 | 2025-03-19 | |

| Enamine | EN300-320621-10.0g |

8-chloro-5-fluoroisoquinoline-1-carboxylic acid |

2060038-58-4 | 95.0% | 10.0g |

$6082.0 | 2025-03-19 | |

| Enamine | EN300-320621-2.5g |

8-chloro-5-fluoroisoquinoline-1-carboxylic acid |

2060038-58-4 | 95.0% | 2.5g |

$2771.0 | 2025-03-19 | |

| Enamine | EN300-320621-0.25g |

8-chloro-5-fluoroisoquinoline-1-carboxylic acid |

2060038-58-4 | 95.0% | 0.25g |

$1300.0 | 2025-03-19 | |

| Enamine | EN300-320621-10g |

8-chloro-5-fluoroisoquinoline-1-carboxylic acid |

2060038-58-4 | 10g |

$6082.0 | 2023-09-04 |

8-chloro-5-fluoroisoquinoline-1-carboxylic acid 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

2060038-58-4 (8-chloro-5-fluoroisoquinoline-1-carboxylic acid) 関連製品

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量